N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any chiral centers, and the overall geometry of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its behavior under different conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions.Safety And Hazards
This involves understanding the risks associated with handling the compound. This could include its toxicity, flammability, and any precautions that need to be taken while storing and handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and any modifications that could be made to improve its properties or efficacy.
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properties
IUPAC Name |
N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-4-13(18)17-14(9(2)3)10-5-6-12(15)11(7-10)8-16/h4-7,9,14H,1H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEZZZTVBBYDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide |
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